Cas no 2034370-04-0 (N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide structure](https://www.kuujia.com/scimg/cas/2034370-04-0x500.png)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
- N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide
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- Inchi: 1S/C19H21N3OS/c1-14-19(16-7-4-3-5-8-16)15(2)22(21-14)11-10-20-18(23)13-17-9-6-12-24-17/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)
- InChI Key: PTNBWNBKSSSFBN-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(NCCN1C(C)=C(C2C=CC=CC=2)C(C)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 413
- Topological Polar Surface Area: 75.2
- XLogP3: 3.2
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-4917-3mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-5μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-4mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-40mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-25mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-20mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-1mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-10mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-20μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-4917-2mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide |
2034370-04-0 | 2mg |
$59.0 | 2023-09-08 |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide
Research Brief on N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide (CAS: 2034370-04-0)
Recent studies on the compound N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide (CAS: 2034370-04-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole and thiophene moieties, has garnered attention for its promising pharmacological properties, particularly in targeting inflammatory and oncogenic pathways. The following brief synthesizes the latest findings, methodologies, and implications of research involving this molecule.
The primary objective of recent investigations has been to elucidate the compound's mechanism of action and its efficacy in preclinical models. Researchers have employed a combination of in vitro and in vivo approaches, including enzyme inhibition assays, cell-based toxicity studies, and molecular docking simulations. These studies reveal that the compound exhibits selective inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2), with minimal off-target effects. Additionally, its ability to modulate specific kinase pathways suggests potential applications in oncology, particularly in cancers driven by aberrant kinase activity.
Structural-activity relationship (SAR) studies have further refined the understanding of this compound's pharmacophore. Modifications to the pyrazole and thiophene rings have been explored to enhance bioavailability and target affinity. For instance, recent synthetic efforts have focused on optimizing the ethyl linker between the pyrazole and acetamide groups, resulting in derivatives with improved metabolic stability. These advancements underscore the compound's versatility as a scaffold for further drug development.
In vivo pharmacokinetic studies have demonstrated favorable absorption and distribution profiles, with the compound achieving therapeutic concentrations in target tissues. Notably, its low cytotoxicity in normal cells, as evidenced by preclinical toxicity screens, positions it as a promising candidate for translational research. However, challenges such as solubility and first-pass metabolism remain areas for further optimization.
The broader implications of this research extend to the development of next-generation anti-inflammatory and anticancer agents. The compound's dual activity against COX-2 and specific kinases offers a multimodal therapeutic approach, potentially reducing the likelihood of resistance development. Collaborative efforts between academic and industrial researchers are underway to advance this molecule into clinical trials, with preliminary data expected in the coming year.
In conclusion, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide represents a compelling case study in rational drug design. Its unique chemical structure and promising preclinical results highlight its potential to address unmet medical needs. Future research will likely focus on overcoming formulation challenges and expanding its therapeutic indications, solidifying its place in the evolving landscape of chemical biology and medicinal chemistry.
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